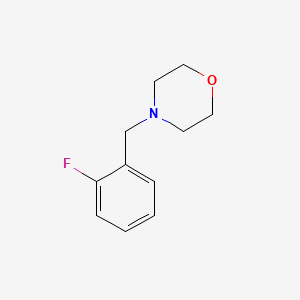
4-(2-Fluorobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzyl)morpholine is an organic compound with the molecular formula C11H14FNO. It consists of a morpholine ring substituted with a 2-fluorobenzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)morpholine typically involves the reaction of morpholine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .
化学反応の分析
Types of Reactions
4-(2-Fluorobenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different morpholine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various morpholine derivatives .
科学的研究の応用
4-(2-Fluorobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-Fluorobenzyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
- 4-(2-Bromo-4-fluorobenzyl)morpholine
- 4-(5-Bromo-2-fluorophenyl)methylmorpholine
- 4-(2-Fluorophenyl)morpholine
Uniqueness
4-(2-Fluorobenzyl)morpholine is unique due to the presence of the 2-fluorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other morpholine derivatives and useful in specialized applications .
生物活性
4-(2-Fluorobenzyl)morpholine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Formula:
- Molecular Formula: C11H14FNO
- Molecular Weight: 195.23 g/mol
- IUPAC Name: 4-[(2-fluorophenyl)methyl]morpholine
The compound is synthesized through a nucleophilic substitution reaction between morpholine and 2-fluorobenzyl chloride, typically in the presence of a base such as sodium hydroxide or potassium carbonate. This synthetic route can be optimized for industrial production using continuous flow reactors to enhance yield and control reaction conditions.
The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may modulate the activity of certain proteins involved in disease pathways, particularly those related to inflammation and cancer . The exact mechanisms are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in inflammatory responses.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Recent research highlights the compound's anticancer potential. For instance, a study explored its effects on ovarian cancer cells, revealing that it could inhibit tumor growth by targeting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression .
Case Studies and Research Findings
- Anticancer Study :
-
Inflammation Inhibition :
- Objective : Assess anti-inflammatory properties in macrophage cells.
- Method : Compounds were tested for their ability to inhibit nitric oxide (NO) production.
- Results : Significant reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was observed, indicating potential therapeutic applications in inflammation-related disorders .
Data Summary
特性
IUPAC Name |
4-[(2-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLSNWYPBSQSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














